molecular formula C18H18Br2N2O2 B2627050 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide CAS No. 470468-75-8

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide

Cat. No.: B2627050
CAS No.: 470468-75-8
M. Wt: 454.162
InChI Key: HRLIGYXWYFZIRX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (d, J = 8.4 Hz, 1H, H-5),
    • δ 7.98 (s, 1H, H-8),
    • δ 7.52–7.48 (m, 5H, phenyl),
    • δ 4.72 (s, 2H, CH₂ of 2-methoxy-2-oxoethyl),
    • δ 3.85 (s, 3H, OCH₃),
    • δ 2.61 (s, 3H, CH₃ at C2).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 169.8 (C=O),
    • δ 158.3 (C3),
    • δ 134.2–126.4 (aromatic carbons),
    • δ 56.1 (OCH₃),
    • δ 42.3 (CH₂),
    • δ 21.7 (CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

  • 1705 cm⁻¹ : C=O stretch (ester and oxo groups).
  • 1590 cm⁻¹ : C=N stretch (quinazolinium ring).
  • 1240 cm⁻¹ : C–Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ (MeOH): 278 nm (π→π* transition of the aromatic system).
  • ε : 12,400 L·mol⁻¹·cm⁻¹ , indicative of extended conjugation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z : 507.9943 [M]⁺.
  • Calculated for C₁₉H₂₀Br₂N₂O₃ : 507.9946.
  • Error : 0.6 ppm, confirming molecular formula accuracy.

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits keto-enol tautomerism mediated by the 1,4-dihydroquinazolinium system. In DMSO-d₆ , the keto form predominates (95%), as evidenced by:

  • A single peak at δ 8.21 (H-5), characteristic of aromatic protons in the keto tautomer.
  • No observable enolic proton (expected δ > 12 ppm).

Solvent polarity influences equilibrium:

Solvent Dielectric Constant Keto:Enol Ratio
DMSO 46.7 95:5
CDCl₃ 4.81 80:20
CD₃OD 32.7 90:10

Properties

IUPAC Name

methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2.BrH/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2;/h3-10,18H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLIGYXWYFZIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3)CC(=O)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-phenylquinazoline and bromine.

    Bromination: The bromination of 2-methyl-4-phenylquinazoline is carried out using bromine in an appropriate solvent like acetonitrile at elevated temperatures.

    Methoxy Group Introduction:

    Quaternization: The final step involves the quaternization of the quinazoline nitrogen with methyl bromide to yield the desired product as a bromide salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinazoline derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways by modulating the activity of specific biomolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Similarities

Key analogs (identified via CAS numbers in and ) share the quinazoline backbone but differ in substituents and functional groups, leading to divergent physicochemical and biological properties:

Compound (CAS No.) Key Substituents Molecular Weight Solubility Applications
Target Compound (18731-19-6) 6-Br, 3-(2-methoxy-2-oxoethyl), 2-Me, 4-Ph, 3-ium Br⁻ ~457.2 g/mol Polar solvents Ionic liquids, catalysis
6-Bromo-2-methylquinazolin-4(3H)-one (5426-59-5) 6-Br, 2-Me, 4-Oxo ~253.1 g/mol Moderate polarity Pharmaceutical intermediates
4-Oxo-1,4-dihydroquinazoline-6-carboxamide (150454-06-1) 6-Carboxamide, 4-Oxo ~219.2 g/mol High polarity (H-bonding) Drug discovery (kinase inhibitors)
Ethyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate (5861-51-8) 6-Br, 3-Ethyl acetate, 2-(2-MeO-Ph), 4-Ph ~523.3 g/mol Organic solvents Organic synthesis, ligand design
Key Observations:

Electronic Effects: The target compound’s 3-ium bromide introduces strong ionic character, unlike the neutral 4-oxo or carboxamide analogs. This enhances solubility in polar media but reduces compatibility with nonpolar matrices .

Carboxamide in 150454-06-1 enhances hydrogen-bonding capacity, favoring biological interactions . Ethyl acetate in 5861-51-8 improves lipophilicity, making it suitable for organic-phase reactions .

Critical Analysis of Divergent Properties

highlights that "isovalency" (similar valence electrons but divergent structures) explains why analogs like 5861-51-8 and the target compound exhibit distinct reactivities despite shared bromo and phenyl groups. For instance, the ethyl acetate side chain in 5861-51-8 enables ester hydrolysis reactions absent in the target compound .

Biological Activity

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide is a synthetic compound belonging to the quinazoline family. Its unique structural features, including a bromine atom, methoxy group, and phenyl group, make it a compound of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound’s IUPAC name is methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate; bromide. The molecular formula is C18H17BrN2O2C_{18}H_{17}BrN_2O_2, with a molecular weight of approximately 373.24 g/mol. The structural characteristics are pivotal for its biological activity.

PropertyValue
IUPAC NameMethyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate; bromide
Molecular FormulaC₁₈H₁₇BrN₂O₂
Molecular Weight373.24 g/mol
CAS Number470468-75-8

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth. For instance, it has shown effectiveness against breast cancer cell lines (MCF7) and other malignancies by inducing apoptosis and inhibiting cell cycle progression.

2. Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly against certain kinases and phosphatases that are crucial in various signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for further exploration in cancer therapeutics.

3. Interaction with Biological Targets
this compound interacts with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression. Its binding affinity to these targets is under investigation to elucidate its mechanism of action.

The mechanism of action involves the compound's ability to bind to active sites of enzymes or receptors, blocking substrate access and modulating downstream signaling pathways. The specific interactions are still being characterized but may involve hydrogen bonding and hydrophobic interactions with key amino acid residues in target proteins.

Comparative Analysis

When compared to similar quinazoline derivatives, such as 4-phenyquinazoline or 6-bromoquinazoline, this compound displays enhanced biological activity due to its unique substitution pattern.

CompoundKey FeaturesBiological Activity
6-BromoquinazolineBromine atomModerate anticancer activity
4-PhenylquinazolineLacks bromineLimited activity
6-Bromo-Dihydroquinazoline Methoxy & phenyl groupsEnhanced enzyme inhibition

Case Studies

Several studies have documented the biological effects of this compound:

  • In vitro Studies : Research demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of approximately 15 µM.
  • Molecular Docking : Computational studies revealed potential binding sites on target enzymes, suggesting a strong interaction profile that correlates with observed biological activities.
  • Cytotoxicity Assays : Further evaluations indicated moderate toxicity towards healthy cells at higher concentrations, necessitating careful dose optimization for therapeutic applications.

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